
4,5,6,7-tetrahydro-2H-isoindol-5-amine
Vue d'ensemble
Description
4,5,6,7-tetrahydro-2H-isoindol-5-amine: is a heterocyclic compound that belongs to the pyrrole family Pyrroles are known for their diverse biological activities and are found in many natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-2H-isoindol-5-amine can be achieved through several methods. One common approach involves the reaction of different amines with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of bismuth nitrate pentahydrate . This method is operationally simple and yields the desired product in good to excellent yields.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5,6,7-tetrahydro-2H-isoindol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4,5,6,7-tetrahydro-2H-isoindol-5-amine is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown promise in biological research due to its potential biological activities. It can be used in the study of enzyme interactions and as a precursor for the synthesis of biologically active molecules .
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It has been studied for its anticancer, antibacterial, and antifungal activities .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the synthesis of various industrial products .
Mécanisme D'action
The mechanism of action of 4,5,6,7-tetrahydro-2H-isoindol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo 7annulene-1,3-dicarbonitrile: Another structurally related compound with unique applications in medicinal chemistry .
2-amino-4,5,6,7-tetrahydro-1H-benzo[d]imidazole: This compound shares a similar structure but has different functional groups, leading to distinct chemical and biological properties.
Uniqueness: 4,5,6,7-tetrahydro-2H-isoindol-5-amine stands out due to its specific combination of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and its promising biological activities make it a unique and valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C8H12N2 |
|---|---|
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
4,5,6,7-tetrahydro-2H-isoindol-5-amine |
InChI |
InChI=1S/C8H12N2/c9-8-2-1-6-4-10-5-7(6)3-8/h4-5,8,10H,1-3,9H2 |
Clé InChI |
NSPAFMHUJYQTHQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CNC=C2CC1N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
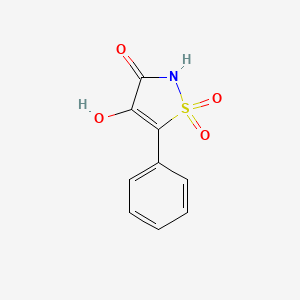
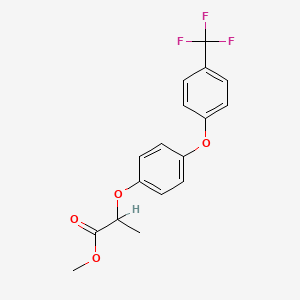
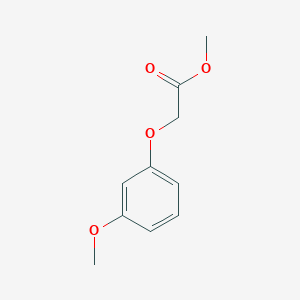
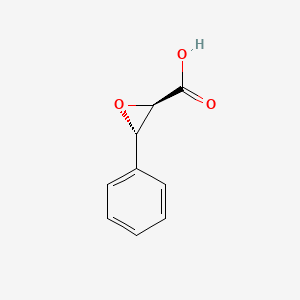
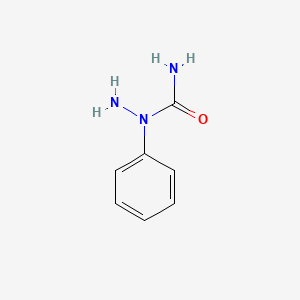
![2-Chloro-7-iodo-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8759378.png)
![2-ISOPROPOXY-4-(1-METHYL-1,7-DIAZASPIRO[4.4]NONAN-7-YL)ANILINE](/img/structure/B8759382.png)
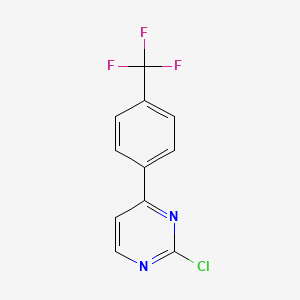
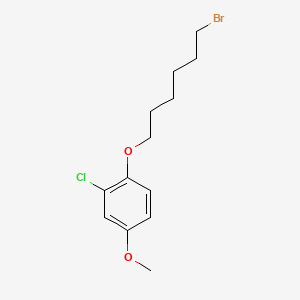
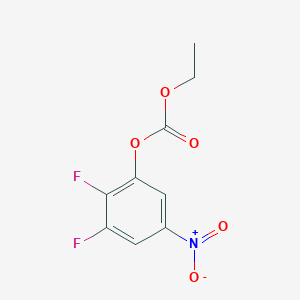
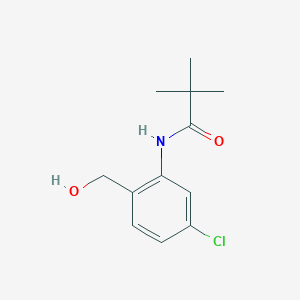
![N-Methyl-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B8759419.png)
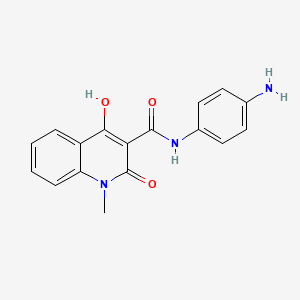
![Tetradecahydrocyclododeca[B]furan](/img/structure/B8759454.png)
